N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Description

Systematic IUPAC Nomenclature and Structural Representation

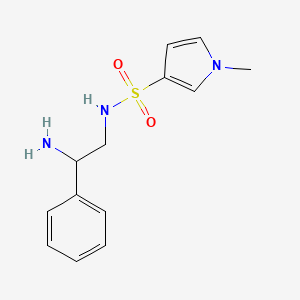

The compound N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for sulfonamide derivatives. The parent structure is a 1-methylpyrrole ring substituted at the 3-position with a sulfonamide group (-SO₂NH₂). The sulfonamide nitrogen is further bonded to a 2-amino-2-phenylethyl chain. This nomenclature reflects the hierarchical prioritization of functional groups, where the sulfonamide group (-SO₂NH-) takes precedence over the amine (-NH₂) and alkyl substituents.

The structural representation (Figure 1) highlights the pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom), the methyl group at position 1, and the sulfonamide moiety at position 3. The 2-amino-2-phenylethyl side chain introduces a secondary amine and a benzyl-like substituent. The SMILES notation CN1C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N precisely encodes this connectivity. The InChIKey GMEJGKRCUKOSJH-UHFFFAOYSA-N serves as a unique identifier for computational databases.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| SMILES | CN1C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N | |

| InChIKey | GMEJGKRCUKOSJH-UHFFFAOYSA-N |

CAS Registry Number and Molecular Formula Analysis

The Chemical Abstracts Service (CAS) registry number 1154217-41-0 uniquely identifies this compound in global chemical databases. Its molecular formula, C₁₃H₁₇N₃O₂S , corresponds to a molecular weight of 279.36 g/mol , calculated as follows:

- Carbon (C): 13 atoms × 12.01 g/mol = 156.13 g/mol

- Hydrogen (H): 17 atoms × 1.008 g/mol = 17.14 g/mol

- Nitrogen (N): 3 atoms × 14.01 g/mol = 42.03 g/mol

- Oxygen (O): 2 atoms × 16.00 g/mol = 32.00 g/mol

- Sulfur (S): 1 atom × 32.07 g/mol = 32.07 g/mol

Total : 279.37 g/mol (minor discrepancies due to rounding).

Key functional groups include:

- Pyrrole ring : An aromatic heterocycle contributing to planar geometry and π-electron delocalization.

- Sulfonamide group : A polar, electron-withdrawing moiety (-SO₂NH-) influencing solubility and reactivity.

- 2-Amino-2-phenylethyl chain : A branched alkylamine with a benzyl substituent, introducing stereochemical complexity.

Stereochemical Considerations and Isomeric Possibilities

The 2-amino-2-phenylethyl side chain introduces a stereogenic center at the carbon bearing the amino and phenyl groups. This creates the potential for two enantiomers: (R)- and (S)- configurations. However, available literature does not specify whether the compound is synthesized as a racemic mixture or resolved into enantiopure forms.

The absence of stereochemical descriptors in most sources suggests that the compound is typically reported as a racemate or that stereochemistry is not critical for its documented applications. Computational models (e.g., InChIKey) do not encode stereochemical information for this compound, further indicating that isomerism remains unexplored in published studies.

Comparative analysis of structurally related sulfonamides reveals that enantioselective synthesis methods, such as catalytic N-alkylation using chiral amines, could theoretically resolve stereoisomers. However, no patents or publications specifically addressing the enantiomeric separation or biological activity of this compound’s stereoisomers were identified in the reviewed sources.

Properties

IUPAC Name |

N-(2-amino-2-phenylethyl)-1-methylpyrrole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-16-8-7-12(10-16)19(17,18)15-9-13(14)11-5-3-2-4-6-11/h2-8,10,13,15H,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEJGKRCUKOSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154217-41-0 | |

| Record name | N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide typically involves the reaction of 1-methyl-1H-pyrrole-3-sulfonyl chloride with 2-amino-2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

Substitution: The sulfonamide group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as primary or secondary amines, alcohols, or thiols in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Sulfinamide or thiol derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The amino-phenylethyl group can interact with hydrophobic pockets in receptors, modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide (CAS 1461706-74-0, molecular formula: C₇H₁₃N₃O₂S) shares the core 1-methylpyrrole-3-sulfonamide structure but lacks the phenyl substitution on the aminoethyl side chain . Key differences include:

| Property | Target Compound | N-(2-aminoethyl) Analog |

|---|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₂S | C₇H₁₃N₃O₂S |

| Molecular Weight | 279.104 Da | 203.06 Da |

| Substituent on Amine | 2-Phenylethyl | Ethyl |

| Lipophilicity (Predicted) | Higher (logP ~1.8–2.2) | Lower (logP ~0.5–1.0) |

The phenyl group in the target compound enhances aromatic interactions and may improve binding affinity to hydrophobic targets. However, this modification could reduce solubility in aqueous media compared to the simpler ethyl analog .

Comparison with Chromene-Based Sulfonamide Derivatives

A structurally distinct sulfonamide, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (mass: 589.1 Da), features a chromene core, fluorinated aromatic rings, and a pyrazolopyrimidine moiety . Unlike the target compound, this derivative is designed for kinase inhibition, leveraging its extended π-system and fluorine atoms for target engagement and metabolic stability.

The chromene derivative’s fluorine atoms enhance electronegativity and bioavailability, while its larger structure suggests specialized therapeutic applications. The target compound’s simpler architecture may offer advantages in synthetic accessibility and pharmacokinetic tuning.

Biological Activity

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide is a sulfonamide compound notable for its complex structure, which includes a pyrrole ring and an amino group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O2S. The structure consists of:

- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.

- Sulfonamide Group : Known for its role in antibacterial activity.

- Amino Group : Contributes to the compound's interaction with biological targets.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Folic Acid Synthesis : Similar to other sulfonamides, it inhibits bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria.

- Enzyme Interaction : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their function.

- Receptor Modulation : The amino-phenylethyl group interacts with hydrophobic pockets in receptors, potentially modulating their activity.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. Studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values comparable to established antibiotics, indicating potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 40 | Ceftriaxone | 29 |

| Staphylococcus aureus | 50 | Amoxicillin | 24 |

| Klebsiella pneumoniae | 30 | Ciprofloxacin | 30 |

Antifungal Activity

Research indicates that this compound also possesses antifungal properties, making it a candidate for treating fungal infections. Specific studies report:

- Effective against common fungal strains with varying degrees of potency.

Anti-inflammatory Potential

Emerging evidence suggests that this compound may exhibit anti-inflammatory effects. Preliminary studies indicate:

- Inhibition of pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in MDPI demonstrated the compound's effectiveness against multiple bacterial strains, highlighting its potential as a therapeutic agent .

- Mechanistic Insights : Research conducted on enzyme inhibition revealed that the compound effectively binds to target enzymes, disrupting their normal function and leading to bacterial cell death.

- Therapeutic Applications : In vitro studies suggest that this compound could be developed into a new class of antibiotics or anti-inflammatory agents, particularly useful in treating resistant infections .

Q & A

Q. What are the key considerations in synthesizing N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C during sulfonamide coupling to avoid side reactions (e.g., hydrolysis of the pyrrole ring) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of intermediates .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6) identifies amine protons (~δ 2.8 ppm) and pyrrole aromatic protons (δ 6.5–7.2 ppm). C NMR confirms sulfonamide carbonyl (δ ~165 ppm) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Key parameters: space group P2/c, Z = 4, and R-factor < 0.05. Hydrogen bonding between sulfonamide and amine groups stabilizes the crystal lattice .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H] at m/z 334.1 .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase IX). Focus on sulfonamide’s interaction with zinc ions in the active site .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD values (<2 Å indicates stable binding) .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Validation Steps :

Re-examine force field parameters (e.g., partial charges on the sulfonamide group) in simulations .

Perform competitive binding assays (e.g., fluorescence quenching) to confirm inhibition constants (K) .

- Case Study : If docking predicts high affinity but assays show low activity, check for protonation state mismatches (amine group pKa ~8.5 may alter binding at physiological pH) .

Q. What experimental strategies optimize structure-activity relationship (SAR) studies for this sulfonamide derivative?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyrrole (e.g., halogenated) or phenyl groups. Assess impact on solubility (logP) via HPLC .

- Bioassay Design : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Corrogate activity with electronic descriptors (Hammett σ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.